molecular formula C15H26N2O2 B4431167 3-ethyl-5-methyl-N-(1,1,3,3-tetramethylbutyl)-4-isoxazolecarboxamide

3-ethyl-5-methyl-N-(1,1,3,3-tetramethylbutyl)-4-isoxazolecarboxamide

Cat. No. B4431167
M. Wt: 266.38 g/mol
InChI Key: DLOXBMMUDJBJIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-5-methyl-N-(1,1,3,3-tetramethylbutyl)-4-isoxazolecarboxamide, also known as A-438079, is a small molecule antagonist of P2X7 receptors. P2X7 receptors are a type of ionotropic purinergic receptor found in immune cells and are involved in the regulation of immune responses. A-438079 has been extensively studied for its potential use in treating various inflammatory and immune-related diseases.

Mechanism of Action

3-ethyl-5-methyl-N-(1,1,3,3-tetramethylbutyl)-4-isoxazolecarboxamide acts as a selective antagonist of P2X7 receptors. P2X7 receptors are involved in the regulation of immune responses and are expressed on various immune cells including macrophages, microglia, and T cells. Activation of P2X7 receptors leads to the release of pro-inflammatory cytokines and chemokines, as well as the activation of immune cells. This compound blocks the activation of P2X7 receptors, thereby reducing the release of pro-inflammatory cytokines and chemokines and reducing the activation of immune cells.
Biochemical and Physiological Effects:
This compound has been shown to reduce the release of pro-inflammatory cytokines and chemokines from immune cells, as well as reduce the activation of immune cells such as macrophages and microglia. It has also been shown to reduce the production of reactive oxygen species, which are involved in the inflammatory response. This compound has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

3-ethyl-5-methyl-N-(1,1,3,3-tetramethylbutyl)-4-isoxazolecarboxamide has several advantages for use in lab experiments. It is a highly selective antagonist of P2X7 receptors, which allows for specific targeting of this receptor. It is also a small molecule, which allows for easy diffusion across cell membranes. However, there are also limitations to its use in lab experiments. This compound has a short half-life in vivo, which can make dosing and administration difficult. It also has low solubility in water, which can limit its use in certain experimental setups.

Future Directions

There are several future directions for research involving 3-ethyl-5-methyl-N-(1,1,3,3-tetramethylbutyl)-4-isoxazolecarboxamide. One potential area of research is in the development of new therapies for inflammatory and immune-related diseases. This compound has shown promise in preclinical studies for the treatment of diseases such as rheumatoid arthritis, multiple sclerosis, and Alzheimer's disease. Another potential area of research is in the development of new drugs that target P2X7 receptors. This compound has served as a useful tool in understanding the role of P2X7 receptors in immune responses, and further research in this area could lead to the development of new therapies for a variety of diseases.

Scientific Research Applications

3-ethyl-5-methyl-N-(1,1,3,3-tetramethylbutyl)-4-isoxazolecarboxamide has been extensively studied for its potential use in treating various inflammatory and immune-related diseases. It has been shown to inhibit the release of pro-inflammatory cytokines and chemokines from immune cells, as well as reduce the activation of immune cells such as macrophages and microglia.

properties

IUPAC Name

3-ethyl-5-methyl-N-(2,4,4-trimethylpentan-2-yl)-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2/c1-8-11-12(10(2)19-17-11)13(18)16-15(6,7)9-14(3,4)5/h8-9H2,1-7H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLOXBMMUDJBJIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC(C)(C)CC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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